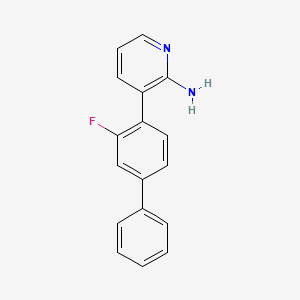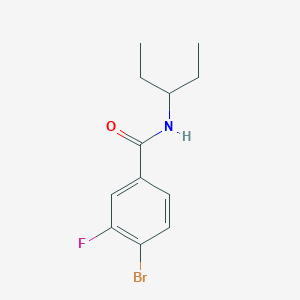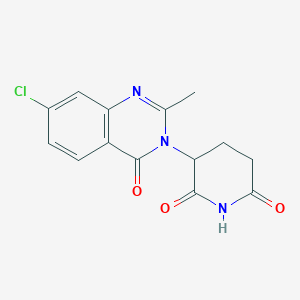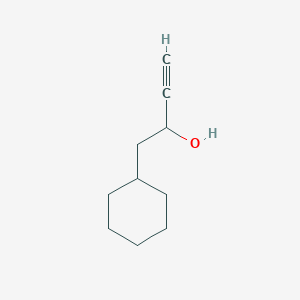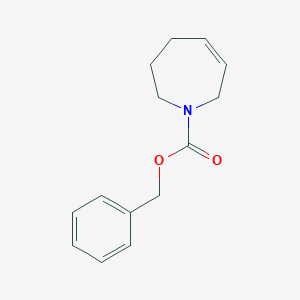
(s)-2-Nitro-1-phenylethanol
Übersicht
Beschreibung
(s)-2-Nitro-1-phenylethanol is an organic compound with the molecular formula C8H9NO3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(s)-2-Nitro-1-phenylethanol can be synthesized through several methods. One common approach involves the nitration of styrene oxide, followed by reduction. The reaction typically uses nitric acid and a suitable solvent under controlled temperature conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(s)-2-Nitro-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: Converts the alcohol group to a carbonyl group.
Reduction: Reduces the nitro group to an amine.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or nucleophiles can be used in the presence of catalysts.
Major Products Formed
Oxidation: Produces 1-phenyl-2-nitroacetone.
Reduction: Yields 1-phenyl-2-aminoethanol.
Substitution: Results in various substituted phenyl derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(s)-2-Nitro-1-phenylethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism by which (s)-2-Nitro-1-phenylethanol exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Phenyl-2-nitropropane
- 1-Phenyl-2-nitrobutane
- 1-Phenyl-2-nitroethane
Uniqueness
(s)-2-Nitro-1-phenylethanol is unique due to its chiral nature, which can result in different biological activities compared to its achiral counterparts. Its specific reactivity and the ability to undergo various chemical transformations also make it a valuable compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C8H9NO3 |
|---|---|
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
(1S)-2-nitro-1-phenylethanol |
InChI |
InChI=1S/C8H9NO3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m1/s1 |
InChI-Schlüssel |
XUEWIQNQPBSCOR-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@@H](C[N+](=O)[O-])O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
